n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide
Description
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a phenyl group at the 1-position and a methanesulfonamide moiety at the 4-position. Its molecular formula is C₁₀H₁₁N₃O₂S, with a molecular weight of 237.28 g/mol .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
JDTYDADMQVSBTB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-Amino-1H-Pyrazole Derivatives
The most common method involves sulfonylation of 4-amino-1-phenyl-1H-pyrazole with methanesulfonyl chloride (MsCl) in polar aprotic solvents. Key steps include:
- Reagents : 4-Amino-1-phenyl-1H-pyrazole, methanesulfonyl chloride, base (e.g., triethylamine or diisopropylethylamine).
- Conditions : 0–5°C in dichloromethane (DCM) or dimethylformamide (DMF), followed by room-temperature stirring for 12–24 hours.
- Mechanism : Nucleophilic attack by the pyrazole amine on the electrophilic sulfur of MsCl, forming a sulfonamide bond (Figure 1).
Optimization Insights :
- Lower temperatures (0–5°C) minimize side reactions like over-sulfonylation.
- DIPEA (diisopropylethylamine) outperforms triethylamine in yield due to superior steric hindrance, reducing HCl-mediated decomposition.
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM | 78 | |
| Base | DIPEA | 85 | |
| Temperature | 0–5°C → RT | 82 |
Hydrochloride Salt Formation for Purification
To enhance solubility and stability, the free base is often converted to its hydrochloride salt:
- Procedure : Treat the crude product with HCl in ethanol, yielding N-(1-phenyl-1H-pyrazol-4-yl)methanesulfonamide hydrochloride.
- Advantages : Facilitates crystallization and improves storage stability.
Alternative Routes and Intermediate Synthesis
Pyrazole Ring Construction via Cyclocondensation
For substrates lacking the pre-formed pyrazole ring, synthesis begins with cyclocondensation:
- Starting Materials : Phenylhydrazine and β-ketoesters or diketones.
- Example : Reaction of phenylhydrazine with ethyl acetoacetate forms 1-phenyl-3-methyl-1H-pyrazole, followed by nitration and reduction to introduce the 4-amino group.
Key Reaction :
$$
\text{PhNHNH}2 + \text{CH}3COCH_2COOEt \rightarrow \text{1-Ph-3-Me-1H-pyrazole} \quad
$$
Sulfonation Using Chlorosulfonic Acid
In industrial settings, chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) enable scalable sulfonation:
- Conditions : Pyrazole derivative in chloroform at 60°C for 10 hours, followed by SOCl₂ to generate sulfonyl chloride intermediates.
- Yield : Up to 90% when using excess ClSO₃H (5.5 equiv) and SOCl₂ (1.32 equiv).
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
Catalytic and Additive Enhancements
- Phase-Transfer Catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves interfacial reactions in biphasic systems.
- Radical Inhibitors : Azobisisobutyronitrile (AIBN) suppresses unwanted radical pathways during chlorosulfonation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Enhanced heat transfer and reduced reaction times (e.g., 2 hours vs. 24 hours in batch).
- Case Study : Microreactor systems achieve 95% conversion using MsCl and 4-amino-pyrazole at 50°C.
Green Chemistry Approaches
- Solvent Recycling : Ethanol/water mixtures reduce waste in hydrochloride salt precipitation.
- Catalyst Recovery : Immobilized bases (e.g., silica-supported DIPEA) enable reuse across multiple batches.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonamide group (-SO₂NH-) acts as a good leaving group, enabling nucleophilic substitution under basic conditions. For example, reaction with hydroxide ions replaces the sulfonamide group with hydroxyl, generating the corresponding pyrazole alcohol and methanesulfonic acid.
Mechanism :
-
Deprotonation : The nucleophile (e.g., OH⁻) attacks the electrophilic sulfur center.
-
Leaving Group Departure : The methanesulfonamide group leaves as a stable sulfonic acid anion.
-
Formation of Amine : The pyrazole ring retains its structure, while the nucleophile replaces the leaving group.
Electrophilic Aromatic Substitution
The pyrazole ring’s reactivity is influenced by the electron-withdrawing sulfonamide group. While pyrazoles are typically reactive toward electrophilic substitution, the sulfonamide group may deactivate the ring, directing electrophiles to less hindered positions.
Potential Reactions :
-
Nitration : Introduces nitro groups at positions ortho or para to the sulfonamide substituent.
-
Friedel-Crafts Acylation : May occur under strongly activating conditions, though steric hindrance from the phenyl group could limit reactivity.
Oxidation and Functional Group Transformations
While the compound itself lacks oxidizable functional groups (e.g., alcohols or aldehydes), its synthesis often involves oxidation steps. For example, synthesis of pyrazole derivatives may employ oxidizing agents like 2-iodoxybenzoic acid (IBX) to convert alcohols to ketones or aldehydes .
Example :
If a pyrazole-alcohol intermediate exists during synthesis, IBX could oxidize it to a ketone, which may further react with cyanide to form nitriles .
Hydrolysis of the Sulfonamide Group
Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids and amines. For N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide, hydrolysis would yield:
-
Methanesulfonic acid (CH₃SO₃H)
-
Pyrazole amine (1-Phenyl-1H-pyrazol-4-amine)
Conditions :
-
Acidic : Concentrated HCl or H₂SO₄.
-
Basic : Aqueous NaOH or KOH.
This reaction is critical in medicinal chemistry for synthesizing derivatives with modified biological activity .
Data Table: Key Reactions and Conditions
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide":
Scientific Research Applications
- Synthesis of Novel Compounds :
- Anti-inflammatory and Analgesic Properties :
-
Anti-tubercular activity :
- 1,3-Diarylpyrazolyl-acylsulfonamides have been identified as potent anti-tuberculosis agents .
- Structure-activity relationship (SAR) studies have demonstrated the potential to improve whole-cell potency to MIC values of <0.5 μM .
- An N-sulfonylpropanamide functionality linked to the pyrazole C4 position is critical for potency .
- Preparation of pyrazoles :
- Use in Heck Reactions :
-
Evaluation via Magnetic Resonance Imaging (MRI) :
- Magnetic resonance imaging can evaluate tissue injury after intramuscular injection of drugs like diclofenac .
- MRI can detect early responses to biologic therapy in patients with psoriatic arthritis .
- Diffusion-related magnetic resonance imaging parametric maps may characterize white matter of the brain .
Mechanism of Action
The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
Pyridinesulfonamide Derivatives
- Compound 24 (N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide): Features a pyridine ring substituted with a trimethylpyrazole group and a sulfonamide-linked phenylcarbamoyl moiety.
- Compound 15 (N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide) :
Complex Heterocyclic Derivatives
- Chromen-2-yl Fluorophenyl Compound (Example 56) :
Methanesulfonamide Analogs
- N-(Methylphenyl)methanesulfonamides :
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Thermal Stability :
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
- Target Compound : Expected SO₂ asymmetric/symmetric stretches near 1363 cm⁻¹ and 1170 cm⁻¹ , based on analogs .
- Compound 24 : Shows C=O (1730 cm⁻¹) and pyrazole C=N (1583 cm⁻¹) stretches, absent in the target compound .
- N-(Methylphenyl)methanesulfonamides : DFT-calculated IR spectra correlate with experimental data, highlighting sensitivity to substituent position .
NMR Spectroscopy
Biological Activity
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound features a pyrazole ring substituted with a phenyl group and a methanesulfonamide functional group, which contributes to its biological activity.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against E. coli, S. aureus, and B. subtilis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| B. subtilis | 20 | 8 µg/mL |
2. Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. In vitro studies have reported that it reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are critical mediators in inflammatory responses .
Table 2: Anti-inflammatory Effects of this compound
| Concentration (µM) | iNOS Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5 | 40 | 35 |
| 10 | 65 | 60 |
| 20 | 90 | 85 |
3. Analgesic Properties
Research indicates that this compound may possess analgesic properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of pain pathways associated with inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies suggest that modifications to the pyrazole ring or the methanesulfonamide group can enhance or reduce its biological efficacy. For example, substituents at specific positions on the pyrazole ring have been shown to influence antimicrobial potency significantly .
Table 3: Structural Variants and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | Methyl group at position 4 | Enhanced solubility |
| 5-Methyl-N-(1-pheny-lH-pyrazol-4-yl)benzenesulfonamide | Methyl substitution increases potency | Higher MIC values |
| 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenylamine | Chlorine substitution alters binding affinity | Unique electronic properties |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antitubercular Activity : A study highlighted its moderate activity against Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from traditional antitubercular agents .
- Cytotoxicity Assessments : In vitro tests against various cancer cell lines revealed that this compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development in cancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide, and how is regioselectivity achieved in pyrazole functionalization?
- Methodological Answer : The synthesis typically involves coupling a pyrazole precursor (e.g., 1-phenyl-1H-pyrazole-4-amine) with methanesulfonyl chloride under basic conditions. Regioselectivity at the pyrazole C4 position is controlled by steric and electronic factors, often using protecting groups or directing agents. For example, in situ generation of the pyrazole intermediate via cyclocondensation of hydrazines with diketones ensures proper substitution . Characterization via H/C NMR and LC-MS confirms product purity and regiochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to resolve sulfonamide proton environments (δ ~3.0 ppm for –SONH–) and pyrazole aromatic signals.
- X-ray crystallography : Single-crystal diffraction (e.g., using APEX2 software) determines bond angles and confirms the staggered vs. eclipsed conformation of the sulfonamide group relative to the pyrazole ring .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 291.1 for [M+H]) .
Q. What are the known biological activities of structurally related sulfonamide-pyrazole hybrids?
- Methodological Answer : Analogous compounds exhibit inhibition of carbonic anhydrases (CAs) and cyclooxygenases (COX), with IC values in the micromolar range. For example, 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides show CA IX/XII selectivity, relevant in cancer studies. Activity is modulated by substituents on the phenyl ring (e.g., electron-withdrawing groups enhance CA binding) .
Advanced Research Questions
Q. How can computational methods guide the optimization of This compound for selective enzyme inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses in enzyme active sites (e.g., CA II vs. CA IX). QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency. For instance, introducing a 4-methyl group on the benzenesulfonamide moiety improves hydrophobic interactions in CA IX . Experimental validation via enzyme kinetics (e.g., stopped-flow assays) confirms computational predictions .
Q. How are contradictory spectral data (e.g., ambiguous NOE correlations) resolved for this compound?
- Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping pyrazole and phenyl signals) are addressed through:
- 2D NMR : HSQC and HMBC identify H-C correlations, distinguishing pyrazole C4 from C5 positions.
- Variable-temperature NMR : Resolves dynamic effects in sulfonamide protons.
- X-ray crystallography : Definitive confirmation of molecular geometry (e.g., torsion angles between pyrazole and sulfonamide groups) .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of pyrazole intermediates.
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve sulfonylation efficiency.
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of methanesulfonyl chloride) and enhance reproducibility .
Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?
- Methodological Answer : Conformational analysis via DFT calculations (e.g., Gaussian 16) reveals energy barriers for rotation of the sulfonamide group. Pharmacokinetic studies in vitro (Caco-2 permeability, microsomal stability) show that rigid conformers (e.g., eclipsed sulfonamide-pyrazole alignment) improve membrane penetration but reduce metabolic stability. Balancing rigidity and flexibility is critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
